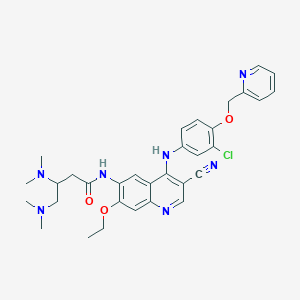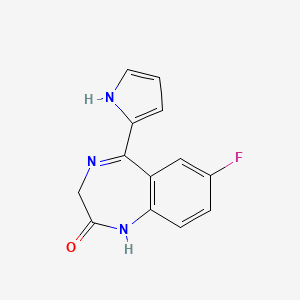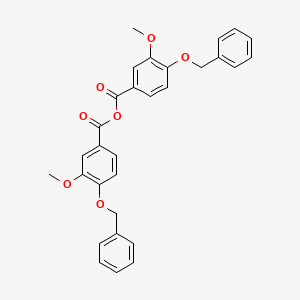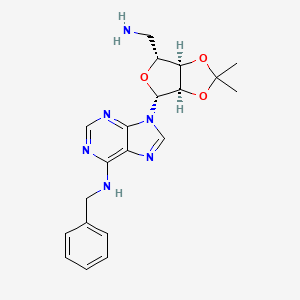
N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is a synthetic compound that belongs to the class of nucleosides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5’ position, and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine typically involves multiple steps:
Protection of the Ribose Moiety: The 2’ and 3’ hydroxyl groups of the ribose are protected using isopropylidene to form a stable acetal.
Amination: The 5’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.
Benzylation: The nitrogen atom at the 5’ position is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nucleosides.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Hydrolysis: Formation of free hydroxyl nucleosides.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, while the isopropylidene group provides stability against enzymatic degradation. This compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyuridine
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxycytidine
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyguanosine
Uniqueness
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is unique due to its specific structure, which combines the adenine base with a benzylated amino group and an isopropylidene-protected ribose. This unique combination provides distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H24N6O3 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |
InChI |
InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
CXSROOKSAJRFTC-NVQRDWNXSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


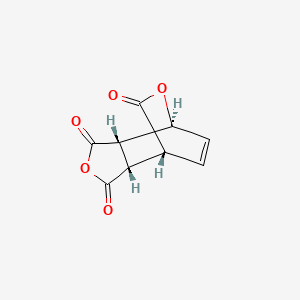


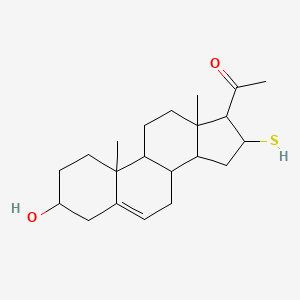
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)

